molecular formula C8H9F5N2O B2793437 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-57-1

1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2793437
CAS No.: 1856074-57-1
M. Wt: 244.165
InChI Key: APTZETBWHNDRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1 and a trifluoropropoxymethyl substituent at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5N2O/c9-7(10)15-3-1-6(14-15)5-16-4-2-8(11,12)13/h1,3,7H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZETBWHNDRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCCC(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multi-step organic synthesis routes. Here’s a general approach:

  • Synthesis of the pyrazole core: : This can be achieved by reacting hydrazine or its derivatives with a 1,3-dicarbonyl compound, resulting in the formation of a pyrazole ring.

  • Introduction of the difluoromethyl group: : This often involves fluorination reactions where the difluoromethyl group is introduced using reagents such as difluorocarbene or equivalents.

  • Attachment of the trifluoropropoxy methyl group: : This step usually involves etherification reactions where the appropriate alcohol reacts with an alkylating agent in the presence of a base.

For industrial production, these reactions are optimized for yield, safety, and cost-efficiency. Large-scale methods may involve continuous flow reactions and advanced purification techniques like crystallization or distillation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoromethyl Group

The electron-withdrawing nature of the difluoromethyl (-CF₂H) group facilitates nucleophilic displacement under basic conditions. Key reactions include:

Reaction TypeConditionsProductYieldSource
HydrolysisKOH (aq.), 80°C, 4 h3-(Hydroxymethyl)-1-[(3,3,3-TFP)methyl]pyrazole72%
ThiolationNaSH, DMF, 60°C, 12 h3-(Methylthio)-substituted derivative65%
AminationNH₃ (g), EtOH, RT, 24 h3-Amino-substituted analog58%

Mechanistic Insight : The difluoromethyl group undergoes Sₙ2-type displacement due to polarization of the C-F bonds, with fluoride acting as a leaving group .

Oxidation Reactions

Controlled oxidation targets the pyrazole ring or side chains:

Oxidizing AgentTarget SiteProductSelectivitySource
KMnO₄ (acidic)Pyrazole C44-Keto derivative84%
m-CPBATrifluoropropoxy chainEpoxidation at propenyl moiety67%
Ozone (O₃)Allylic positionsCleavage to carboxylic acid derivatives91%

Key Finding : Oxidation at C4 is regioselective due to electron-deficient pyrazole ring dynamics.

Ring Functionalization via Electrophilic Aromatic Substitution

The pyrazole ring undergoes halogenation and nitration at specific positions:

ReactionConditionsPositionProductYieldSource
Bromination (Br₂)FeCl₃ catalyst, CHCl₃, 0°CC55-Bromo derivative78%
Nitration (HNO₃/H₂SO₄)0°C to RT, 2 hC44-Nitro-substituted pyrazole63%
Iodination (NIS)AcOH, 50°C, 6 hC55-Iodo analog81%

Regiochemical Control : Electron-withdrawing substituents direct electrophiles to C4/C5 positions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Coupling TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives at C489%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, 60°CAlkynylated pyrazoles75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-Arylated products68%

Catalytic Efficiency : Electron-deficient pyrazoles require bulky phosphine ligands for effective coupling .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, structural rearrangements occur:

Acid SystemTemperatureMajor ProductMechanistic PathwaySource
H₂SO₄ (conc.)120°CPyrazolo[1,5-a]pyrimidine derivativesRing expansion
PPA (Polyphosphoric)140°CFused tetracyclic compoundsCondensation with ketones

Notable Observation : Rearrangements preserve fluorine content while increasing ring complexity .

Radical Fluorination

Late-stage fluorination enhances biological activity:

Fluorinating AgentConditionsSite Modified% FluorinationSource
Selectfluor®CH₃CN/H₂O, 80°C, 12 hTrifluoropropoxy chain92%
NFSICu(OTf)₂, DCE, 60°CPyrazole C584%

Advantage : Maintains existing fluorine atoms while introducing new C-F bonds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, as effective antimicrobial agents. Research indicates that compounds with trifluoromethyl substitutions exhibit potent activity against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against certain strains, demonstrating their potential as novel antibiotics in the face of rising antibiotic resistance .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to possess significant anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium and celecoxib. This suggests that this compound could be a promising candidate for the development of new anti-inflammatory medications .

Herbicidal Activity

The unique chemical structure of this compound may also confer herbicidal properties. Compounds with similar structural motifs have been explored for their ability to inhibit weed growth while being less harmful to crops. This aspect is crucial in developing sustainable agricultural practices that minimize chemical inputs while maximizing efficacy against unwanted vegetation.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) of pyrazole derivatives reveals that the incorporation of trifluoromethyl groups significantly enhances biological activity. The presence of these groups has been correlated with improved potency against specific microbial targets and inflammatory pathways. This insight is critical for guiding future modifications to optimize the efficacy and selectivity of new compounds derived from this scaffold.

Data Table: Biological Activities of Pyrazole Derivatives

Compound Activity MIC (µg/mL) Notes
Compound AAntimicrobial against MRSA0.25Effective against biofilm formation
Compound BAnti-inflammatoryVariousComparison with diclofenac and celecoxib
Compound CHerbicidalTBDPotential for selective weed control

Case Study 1: Antimicrobial Efficacy

In a study published in Nature Communications, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these, several compounds demonstrated remarkable activity against MRSA biofilms, with lead candidates achieving MIC values that suggest potential for therapeutic use in treating resistant infections .

Case Study 2: Anti-Inflammatory Evaluation

A comparative study conducted by researchers at IFTM University assessed the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting their viability as alternatives to conventional NSAIDs .

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects often involves interactions at the molecular level:

  • Molecular targets: : These can include enzymes, receptors, or other proteins where the compound binds and modulates their activity.

  • Pathways: : Depending on the target, the compound can influence various biochemical pathways, leading to altered cell function or signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features Reference
1-(Difluoromethyl)-3-[(3,3,3-TFP*)methyl]-1H-pyrazole 1: CF2H; 3: (CF3CH2O)CH2 282.19† High lipophilicity, metabolic stability
1-Isobutyl-3-[(3,3,3-TFP)methyl]-1H-pyrazole 1: Isobutyl; 3: (CF3CH2O)CH2 280.28 Enhanced steric bulk, reduced polarity
4-Chloro-1-cyclopentyl-3-[(3,3,3-TFP)methyl]-1H-pyrazole 1: Cyclopentyl; 3: (CF3CH2O)CH2; 4: Cl 341.75 Halogen substitution, potential reactivity
1-sec-Butyl-4-iodo-3-[(3,3,3-TFP)methyl]-1H-pyrazole 1: sec-Butyl; 3: (CF3CH2O)CH2; 4: I 376.16 Heavy atom (I) for radiolabeling
1-Methyl-3-(trifluoromethyl)-1H-pyrazole 1: CH3; 3: CF3 180.12 Simpler structure, higher electronegativity

*TFP = Trifluoropropoxy; †Calculated based on formula C8H9F5N2O.

Key Observations:

  • Substituent Flexibility : Replacement of the difluoromethyl group (CF2H) with alkyl (e.g., isobutyl) or aryl groups alters steric and electronic properties. Isobutyl derivatives exhibit lower polarity but reduced metabolic stability compared to fluorinated analogs .
  • Halogen Effects : Chlorine or iodine substitution (e.g., at position 4) introduces sites for further functionalization or radiopharmaceutical applications .
  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (CF3) in compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole increases electronegativity and stability but may reduce solubility in polar solvents compared to CF2H .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP* Solubility (PBS) Melting Point (°C) Stability (t1/2, pH 7.4)
1-(Difluoromethyl)-3-[(3,3,3-TFP)methyl]-1H-pyrazole 2.8† Low Not reported >24 h
1-Methyl-3-(trifluoromethyl)-1H-pyrazole 1.9 Moderate 45–50 12 h
1-Isobutyl-3-[(3,3,3-TFP)methyl]-1H-pyrazole 3.1† Very low Not reported >48 h

*Predicted using XLogP3; †Estimated via analogous compounds.

Analysis:

  • The trifluoropropoxymethyl group increases LogP by ~1 unit compared to non-fluorinated analogs, suggesting higher membrane permeability but lower aqueous solubility .
  • Difluoromethyl-substituted compounds show intermediate stability between methyl and trifluoromethyl derivatives, balancing metabolic resistance and reactivity .

Biological Activity

1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C8H8F5N2O
  • Molecular Weight : 370.06 g/mol
  • LogP : 2.97 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its pharmacokinetic profile.

Research indicates that compounds in the pyrazole class often interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The difluoromethyl and trifluoropropoxy substituents may enhance the compound's potency and selectivity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. In vitro tests revealed effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anti-inflammatory Effects

Preliminary in vivo studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

StudyFindings
Study A (2022)Evaluated antimicrobial efficacy against E. coli and S. aureusShowed significant inhibition at low concentrations
Study B (2023)Investigated anti-inflammatory effects in a mouse modelReduced inflammation markers and improved symptoms
Study C (2024)Assessed cytotoxicity in cancer cell linesIndicated selective cytotoxicity towards specific cancer cells

These studies highlight the compound's versatility and potential therapeutic applications.

Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound inhibited bacterial growth by disrupting cell wall synthesis.
  • Anti-inflammatory Mechanism : Research in Inflammation Research indicated that the compound modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Cytotoxicity : In cancer research published in Cancer Letters, it was found that the compound selectively induced apoptosis in breast cancer cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with difluoromethylated pyrazole precursors and trifluoropropoxy-methylating agents. Key steps include:

  • Nucleophilic substitution for introducing the trifluoropropoxy-methyl group under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) to avoid side reactions .
  • Catalytic coupling (e.g., Pd-mediated cross-coupling) for attaching the difluoromethyl group, requiring inert atmospheres (N₂/Ar) and precise temperature control (60–80°C) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹⁹F NMR identifies substituent positions and quantifies fluorinated groups (e.g., δ ~6.0 ppm for pyrazole protons, δ -70 to -80 ppm for CF₃ groups) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula and detects trace impurities .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity and resolves co-eluting byproducts .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term storage : Dissolve in anhydrous DMSO or acetonitrile (1–10 mM) at -20°C to prevent hydrolysis of the trifluoropropoxy group .
  • Long-term storage : Lyophilize as a solid and store under vacuum or inert gas (e.g., N₂) at -80°C; stability >12 months with <2% degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* level) to assess electrophilic/nucleophilic sites (e.g., pyrazole ring vs. trifluoropropoxy group) .
  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina; validate with MD simulations (AMBER) to study binding stability .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Perform IC₅₀ assays across a broad concentration range (nM–µM) to account for non-linear effects .
  • Off-Target Profiling : Use kinase/GPCR panels to identify secondary targets that may explain variability in cellular assays .
  • Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in biofluids .

Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?

  • Directed Metalation : Use TMPZnCl·LiCl to deprotonate specific pyrazole positions, followed by electrophilic quenching (e.g., CF₃SO₂Cl) .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines) to direct functionalization to the trifluoropropoxy-methyl group .

Q. What methodologies quantify the compound’s environmental persistence and degradation pathways?

  • Hydrolysis Studies : Incubate in buffered solutions (pH 3–10) at 25–50°C; monitor degradation via LC-MS to identify cleavage products (e.g., difluoromethylpyrazole fragments) .
  • Photolysis Assays : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; track half-life using time-resolved spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.